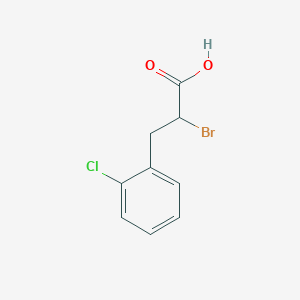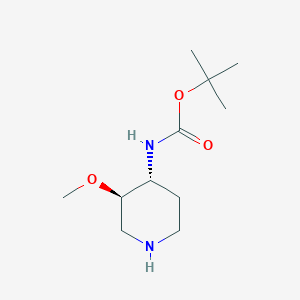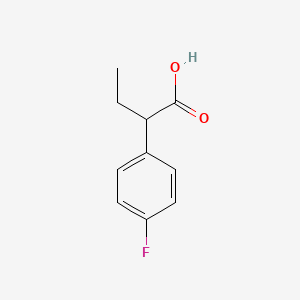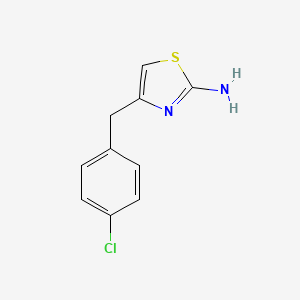
2-Chloro-4-methylquinolin-6-amine
描述
2-Chloro-4-methylquinolin-6-amine is a chemical compound that falls under the category of quinoline derivatives . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. For instance, Desai et al. synthesized a novel class of compounds using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials . Another method involves the Ptzinger quinoline synthesis, where isatin reacts with a-methylene carbonyl compound in the presence of a base in ethanol to provide substituted quinoline derivative .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It’s important to note that the structure of a compound can greatly influence its physical and chemical properties.Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . The physical and chemical properties of this compound can be found in various databases .作用机制
Target of Action
It’s structurally similar to chloroquine, an antimalarial drug, which inhibits the action of heme polymerase in malarial trophozoites . In addition, a compound with a similar structure, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, A549 .
Mode of Action
For instance, Chloroquine prevents the conversion of heme to hemazoin, causing the accumulation of toxic heme, which leads to the death of the parasite .
Biochemical Pathways
Molecular docking studies with the predominant pi3k/akt/mtor pathway proteins have been conducted for a similar compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine . This pathway plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
It’s predicted that all compounds in the series of 2-chloro n-substituted amino quinolines, including 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, satisfy the adme profile .
Result of Action
One of the compounds in the same series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, along with a relatively stable and environmentally benign organoboron reagent .
安全和危害
未来方向
生化分析
Biochemical Properties
It has been found to interact with various enzymes and proteins in the PI3K/AKT/mTOR pathway, a common signaling pathway involved in multiple cancers
Cellular Effects
In cellular studies, 2-Chloro-4-methylquinolin-6-amine has shown potential anticancer activity. It has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed a lesser binding energy with this compound . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
2-chloro-4-methylquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTRMRJZSPSSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468075 | |
| Record name | 6-Quinolinamine, 2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-83-1 | |
| Record name | 6-Quinolinamine, 2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



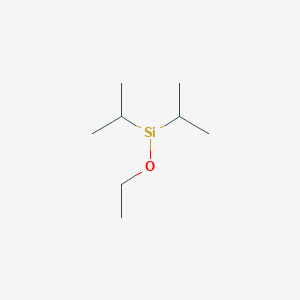
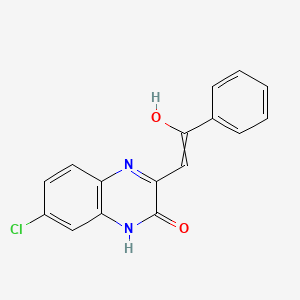

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
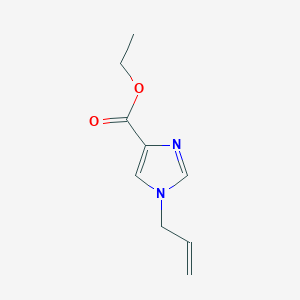
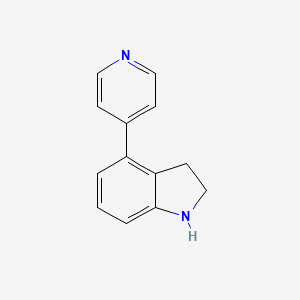
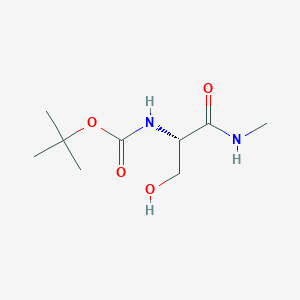
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)
